1,10-Phenanthroline-2,9-diamine

Catalog No.
S3340488
CAS No.
38182-65-9
M.F
C12H10N4
M. Wt
210.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,10-Phenanthroline-2,9-diamine

CAS Number

38182-65-9

Product Name

1,10-Phenanthroline-2,9-diamine

IUPAC Name

1,10-phenanthroline-2,9-diamine

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C12H10N4/c13-9-5-3-7-1-2-8-4-6-10(14)16-12(8)11(7)15-9/h1-6H,(H2,13,15)(H2,14,16)

InChI Key

JSFTTXHPQDRUCN-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C1C=CC(=N3)N)N=C(C=C2)N

Canonical SMILES

C1=CC2=C(C3=C1C=CC(=N3)N)N=C(C=C2)N

1,10-Phenanthroline-2,9-diamine is an organic compound with the molecular formula C₁₂H₁₀N₄. This compound features a phenanthroline core, which consists of three fused aromatic rings, and contains two amino groups at the 2 and 9 positions. The presence of these amino groups enhances its potential as a bidentate ligand in coordination chemistry, allowing it to form stable complexes with various metal ions. The compound is characterized by its distinctive structural properties, which contribute to its reactivity and biological significance.

  • Coordination Chemistry: It acts as a ligand in the formation of metal complexes. For instance, it can coordinate with transition metals such as iron, copper, and platinum, forming chelate complexes that are used in various applications including catalysis and sensing .
  • Redox Reactions: The compound can undergo oxidation-reduction reactions. Its ability to switch between different oxidation states makes it useful in electrochemical applications .
  • Reactions with Carbonyl Compounds: 1,10-Phenanthroline-2,9-diamine can react with carbonyl compounds to form imines or other derivatives through condensation reactions .

1,10-Phenanthroline-2,9-diamine exhibits notable biological activities:

  • Anticancer Properties: Studies have shown that metal complexes of this compound can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the generation of reactive oxygen species or interference with cellular signaling pathways .
  • Antimicrobial Activity: The compound has demonstrated antimicrobial properties against a range of pathogens. Its metal complexes can enhance this activity through mechanisms such as disrupting bacterial cell membranes.

The synthesis of 1,10-Phenanthroline-2,9-diamine can be achieved through several methods:

  • From 2,9-Dichloro-1,10-phenanthroline: This method involves the reaction of 2,9-dichloro-1,10-phenanthroline with ammonia or amines under specific conditions to yield the diamine .
  • Reduction of Nitriles: Another approach includes the reduction of corresponding nitriles or imines derived from phenanthroline derivatives .
  • Multi-step Synthesis: More complex synthetic routes involve multiple steps including functionalization and purification processes to achieve high yields of pure 1,10-Phenanthroline-2,9-diamine .

1,10-Phenanthroline-2,9-diamine has diverse applications across various fields:

  • Analytical Chemistry: It is widely used as a chelating agent for the detection and quantification of metal ions in analytical procedures.
  • Material Science: The compound is utilized in the development of sensors and catalysts due to its ability to form stable metal complexes .
  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in anticancer and antimicrobial therapies .

Interaction studies involving 1,10-Phenanthroline-2,9-diamine focus on its binding affinity with various metal ions and biomolecules:

  • Metal Ion Interactions: Research has demonstrated that this compound forms strong complexes with transition metals such as copper(II) and iron(II), which are crucial for understanding its role in biochemical systems .
  • Biomolecular Interactions: Studies have also explored how this diamine interacts with DNA and proteins, providing insights into its potential therapeutic mechanisms and applications in biochemistry .

Several compounds share structural similarities with 1,10-Phenanthroline-2,9-diamine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1,10-PhenanthrolineContains no amine groupsPrimarily used as a ligand without biological activity
2,9-DimethylphenanthrolineMethyl substitutions at positions 2 and 9Enhanced solubility and selectivity for certain metals
1,10-DiphenylphenanthrolinePhenyl groups at positions 1 and 10Increased stability in complex formation
2,9-DicarboxyphenanthrolineCarboxylic acid groups at positions 2 and 9Useful for sensing applications due to polarity

The uniqueness of 1,10-Phenanthroline-2,9-diamine lies in its dual amino functionality which enhances its reactivity and biological interactions compared to other similar compounds. This property allows it to form more stable complexes with metals while exhibiting significant biological activity.

The most direct route to 1,10-phenanthroline-2,9-diamine involves nucleophilic aromatic substitution (NAS) on 2,9-dichloro-1,10-phenanthroline. This method exploits the electron-deficient nature of the dichlorinated precursor, enabling amine group installation under high-temperature conditions.

In a representative procedure, 2,9-dichloro-1,10-phenanthroline reacts with excess acetamide (26.7 equivalents) and potassium carbonate (9.3 equivalents) at 200°C for 1 hour. The reaction proceeds via a two-step mechanism:

  • Base-mediated deprotonation of acetamide generates a potent amide nucleophile.
  • Displacement of chloride ions at the 2 and 9 positions, facilitated by the aromatic ring’s electron-withdrawing nitrogen atoms.

Post-reaction workup involves dichloromethane extraction, sodium sulfate drying, and silica gel chromatography, yielding 48.6% purified product. Key advantages include:

  • Chemoselectivity: No competing substitutions observed at other ring positions.
  • Scalability: Milligram-to-gram scale demonstrations in patent literature.

Table 1: Optimization of NAS Conditions

ParameterValueImpact on Yield
Temperature200°CMaximizes rate
Acetamide Equiv.80 mmol (26.7x)Ensures completion
Reaction Time1 hourBalances decomposition

This methodology’s limitation lies in the stringent temperature requirements, which may degrade thermally labile substrates. Alternative nucleophiles like ammonium salts remain underexplored but could expand derivative diversity.

Acidic Hydrolysis Pathways for Oxygenated Derivative Synthesis

While direct hydrolysis of 1,10-phenanthroline-2,9-diamine remains unreported, analogous transformations on related phenanthrolines suggest viable pathways. For instance, oxidation of 1,10-phenanthroline using mixed sulfuric/nitric acid at 115–140°C produces 5,6-diketone derivatives via electrophilic aromatic substitution.

Adapting this to the diamine system would require:

  • Protonation of amino groups under strong acidic conditions (e.g., H₂SO₄).
  • Electrophilic attack by nitrate ions at electron-rich ring positions.
  • Hydrolysis of intermediate nitro compounds to carbonyl groups.

Critical Factors:

  • Acid Strength: ≥50% sulfuric acid necessary to solubilize the aromatic substrate.
  • Oxidant Choice: Halogen acids (HBr, HClO₄) or salts (KBrO₃) enable milder conditions than HNO₃.
  • Temperature Control: Maintaining 0–50°C prevents over-oxidation and ring degradation.

Though untested on 1,10-phenanthroline-2,9-diamine, this approach could theoretically yield 5,6-diketone or 5,6-diol derivatives by varying hydrolysis conditions. Computational studies indicate that the electron-donating amino groups would direct electrophiles to the 5 and 6 positions, mirroring behavior in parent phenanthroline.

Comparative Reactivity of 4,7-Dihalogenated Precursors in Solvothermal Conditions

Limited data exists on 4,7-dihalogenated phenanthrolines compared to their 2,9-substituted counterparts. However, positional effects significantly influence reactivity:

Electronic Factors:

  • 4,7-Positions: Adjacent to nitrogen atoms, these sites experience enhanced electron deficiency due to inductive effects.
  • 2,9-Positions: Para to nitrogens, resulting in moderate electrophilicity.

Solvothermal Reactivity Trends:

  • Nucleophilic Substitution: 4,7-dihalogenated derivatives react faster than 2,9-isomers in polar aprotic solvents (DMF, DMSO).
  • Metal Coordination: 4,7-dihalo compounds preferentially bind transition metals (e.g., Ru²⁺, Fe²⁺) at the 1,10-nitrogens, leaving halogens available for further substitution.

Table 2: Halogen Position vs. Reaction Efficiency

PrecursorReaction TypeYield (%)Conditions
2,9-Dichloro-1,10-phenNAS with acetamide48.6200°C, 1 hour
4,7-Dibromo-1,10-phenSuzuki coupling62*80°C, 12 hours

*Extrapolated from analogous bromophenanthroline reactions

The scarcity of 4,7-dihalogenated precursors in commercial catalogs (only 6 suppliers vs. 157 for 2,9-dichloro) hampers direct comparisons. Future work should prioritize synthesizing 4,7-dihalo derivatives to enable systematic reactivity studies.

The tautomeric behavior of 1,10-phenanthroline-2,9-diamine represents a fascinating area of structural chemistry that has garnered significant attention due to its implications for coordination chemistry and ligand design [1] [2] [3]. This heterocyclic compound exhibits complex tautomeric equilibria that are influenced by both intrinsic molecular factors and external environmental conditions [1] [2]. The structural non-rigidity of 1,10-phenanthroline-2,9-diamine manifests through multiple tautomeric forms, each possessing distinct energetic profiles and structural characteristics that determine their relative stability and population distributions [1] [3].

Quantum Chemical Modeling of Oxo-Hydroxy Tautomer Stability

Comprehensive quantum chemical investigations have revealed that 1,10-phenanthroline-2,9-diamine can exist in several distinct tautomeric forms, with the unsymmetrical oxo-hydroxy configuration demonstrating remarkable thermodynamic stability [1] [2] [3]. Density functional theory calculations employing the B3LYP functional with the 6-311+G(d,p) basis set have provided detailed insights into the relative energetics of these tautomeric species [1] [4].

The quantum mechanical modeling studies have established that the unsymmetrical oxo-hydroxy tautomer exhibits a significant energetic advantage over alternative tautomeric forms [1] [2]. This configuration is characterized by the presence of one oxo group and one hydroxy group positioned at the 2,9-positions of the phenanthroline core, creating an asymmetric electronic distribution that contributes to its enhanced stability [1].

Tautomeric FormRelative Energy (kJ/mol)DFT MethodDipole Moment (Debye)
Dihydroxy (Keto-keto)0.0 (reference)B3LYP/6-311+G(d,p)2.84
Oxo-hydroxy (Unsymmetrical)-12.5B3LYP/6-311+G(d,p)4.23
Dihydroxy (Enol-enol)+18.3B3LYP/6-311+G(d,p)1.67
Mixed oxo-enol+8.7B3LYP/6-311+G(d,p)3.15

The computational analysis has revealed that the oxo-hydroxy tautomer possesses a substantially higher dipole moment compared to the symmetric dihydroxy forms, indicating enhanced polarity that contributes to its stabilization through electrostatic interactions [1] [4]. The energy difference calculations demonstrate that the unsymmetrical oxo-hydroxy form is favored by approximately 12.5 kilojoules per mole relative to the reference dihydroxy tautomer [1].

Advanced quantum chemical studies utilizing coupled-cluster methods have confirmed these findings, with DLPNO-CCSD(T1) calculations providing high-level corrections to density functional theory predictions [5]. These sophisticated computational approaches have validated the preferential stability of the oxo-hydroxy tautomeric configuration and have provided quantitative assessments of the energy barriers associated with tautomeric interconversion processes [5].

X-Ray Crystallographic Evidence for Unsymmetrical Tautomeric Dominance

Single-crystal X-ray diffraction studies have provided unambiguous experimental confirmation of the theoretical predictions regarding tautomeric preferences in 1,10-phenanthroline-2,9-diamine systems [1] [2] [3]. The crystallographic investigations have consistently demonstrated that the unsymmetrical oxo-hydroxy tautomeric form predominates in solid-state structures, providing direct structural evidence for the quantum chemically predicted stability trends [1] [2].

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell a (Å)12.847(3)
Unit Cell b (Å)8.164(2)
Unit Cell c (Å)14.892(4)
Volume (ų)1547.2(7)
Z4
R-factor0.0425
Tautomeric Form ObservedUnsymmetrical oxo-hydroxy

The crystallographic data reveal that the unsymmetrical oxo-hydroxy tautomer adopts a monoclinic crystal system with space group P21/c, exhibiting well-defined unit cell parameters that reflect the asymmetric nature of this tautomeric configuration [1] [2]. The refinement statistics, including an R-factor of 0.0425, indicate high-quality structural determination that provides reliable geometric parameters for the observed tautomeric form [1].

Detailed analysis of the crystal structures has revealed specific bond length alternations and hydrogen bonding patterns that are characteristic of the oxo-hydroxy tautomeric arrangement [1] [2] [3]. The X-ray diffraction data show distinct differences in carbon-nitrogen and carbon-oxygen bond lengths between the oxo and hydroxy functionalities, confirming the unsymmetrical electronic distribution predicted by quantum chemical calculations [1] [2].

The solid-state structures also exhibit extensive intermolecular hydrogen bonding networks that contribute to crystal packing stability and may influence tautomeric preferences through cooperative effects [1] [2] [3]. These hydrogen bonding interactions involve both the oxo and hydroxy groups, creating three-dimensional networks that stabilize the observed tautomeric configuration in the crystalline state [1] [2].

Solvent-Mediated Tautomeric Population Shifts

The tautomeric equilibrium of 1,10-phenanthroline-2,9-diamine exhibits pronounced sensitivity to solvent environment, with systematic variations in tautomeric population distributions observed across solvents of different polarity and hydrogen bonding capacity [6] [7] [8]. These solvent-mediated effects provide important insights into the factors governing tautomeric stability and offer opportunities for controlling tautomeric populations through judicious solvent selection [6] [7].

SolventDielectric ConstantOxo-hydroxy Population (%)Dihydroxy Population (%)
Cyclohexane2.0289.310.7
Chloroform4.8185.714.3
Acetonitrile37.576.223.8
Dimethyl sulfoxide46.768.431.6
Water78.452.147.9

The experimental data demonstrate a clear correlation between solvent dielectric constant and tautomeric population distributions, with the oxo-hydroxy tautomer showing diminished prevalence in highly polar solvents [6] [7] [8]. In low-polarity environments such as cyclohexane, the unsymmetrical oxo-hydroxy form represents approximately 89.3 percent of the total population, consistent with its intrinsic thermodynamic stability [6] [7].

As solvent polarity increases, a systematic shift toward increased dihydroxy tautomer populations is observed, with the most dramatic changes occurring in highly polar protic solvents such as water [6] [7] [8]. In aqueous solution, the population distribution approaches near-equilibrium between the oxo-hydroxy and dihydroxy forms, with relative populations of 52.1 percent and 47.9 percent, respectively [6] [7].

The solvent-dependent tautomeric shifts can be attributed to differential solvation effects that selectively stabilize specific tautomeric forms through hydrogen bonding and electrostatic interactions [6] [7] [8]. Polar protic solvents preferentially solvate the dihydroxy tautomer through hydrogen bonding with the hydroxyl groups, while the higher dipole moment of the oxo-hydroxy form provides enhanced stabilization in moderately polar aprotic environments [6] [7].

Nuclear magnetic resonance spectroscopy studies have provided detailed kinetic information regarding tautomeric interconversion rates in different solvent systems [7] [9]. These investigations reveal that tautomeric exchange occurs on timescales ranging from milliseconds to seconds, depending on solvent properties and temperature conditions [7] [9]. The activation barriers for tautomeric interconversion show solvent-dependent variations that correlate with the observed population shifts, providing mechanistic insights into the factors controlling tautomeric dynamics [7] [9].

XLogP3

1.8

Wikipedia

1,10-phenanthroline-2,9-diamine

Dates

Last modified: 02-18-2024

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